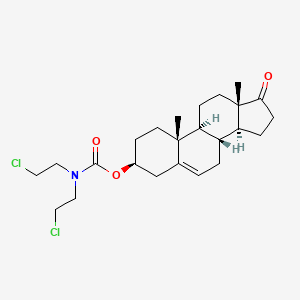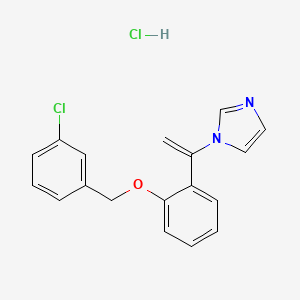
克罗康唑盐酸盐
描述
Croconazole hydrochloride is recognized for its broad-spectrum antifungal efficacy, particularly in treating dermatomycoses. Introduced in the Japanese market in 1986, it has demonstrated significant activity against dermatophytes, moulds, yeasts, dimorphic fungi, and some skin-relevant bacteria. Its development marked a significant advancement in topical antifungal treatments, offering a new option for managing fungal skin infections (Shono, Hayashi, & Sugimoto, 1989; Meinicke & Michel, 1994).
Synthesis Analysis
The synthesis of Croconazole involves intricate chemical processes. For example, metabolism studies in rabbits have illuminated its biotransformation pathways, revealing various metabolites formed through processes such as aromatic ring hydroxylation, O-dechlorobenzylation, and loss of the imidazole ring, which are crucial in understanding its synthesis and breakdown within biological systems (Nakano et al., 1989).
Molecular Structure Analysis
Croconazole's effectiveness can be partly attributed to its molecular structure, which facilitates its interaction with fungal cell membranes. The molecular structure, characterized by an imidazole ring crucial for its antifungal activity, has been studied extensively to understand its mode of action and efficacy (Nakano & Mizojiri, 1989).
Chemical Reactions and Properties
The chemical reactions and properties of Croconazole are pivotal in its function as an antifungal agent. Its interaction with cytochrome P-450, leading to the formation of various metabolites through deimidazolation, highlights its complex bioactivity and the significant role of its chemical properties in its antifungal mechanism (Nakano & Mizojiri, 1989).
Physical Properties Analysis
While specific studies on the physical properties of Croconazole hydrochloride, such as solubility, melting point, and molecular weight, were not identified in the search, these properties are crucial in determining its formulation and efficacy as a topical antifungal agent.
Chemical Properties Analysis
The chemical properties, particularly its interactions with biological molecules and its metabolism within the body, underscore its therapeutic potential. Its ability to undergo various chemical reactions, forming metabolites with different properties, indicates its complex interaction within biological systems and its broad-spectrum antifungal activity (Nakano et al., 1989).
科学研究应用
使用脂质体和微乳基凝胶制剂进行局部递送El-Badry、Fetih 和 Shakeel(2014 年)的一项研究开发了克罗康唑的脂质体基和微乳基凝胶制剂,以比较它们的局部递送潜力。他们发现,微乳基凝胶制剂 (MBGF) 比脂质体基凝胶制剂 (LBGF) 具有更好的释放/渗透性,表明克罗康唑在抗真菌应用中的局部递送有望得到改善 (El-Badry、Fetih 和 Shakeel,2014 年).
衍生物的合成和抗真菌活性Emami 等人(2011 年)设计并合成了含有克罗康唑的苯甲氧基苯基骨架的 1-[(2-苯甲氧基)苯基]-2-(唑-1-基)乙酮衍生物。他们评估了它们对不同致病真菌的抗真菌活性,其中一种衍生物显示出与标准抗真菌药物相当或更强的活性 (Emami 等人,2011 年).
用于皮肤给药的纳米脂质体负载抗真菌药物Asadi 等人(2021 年)讨论了纳米脂质体如何增加克罗康唑等抗真菌药物的皮肤渗透,减少全身效应并克服皮肤药物递送中的障碍。他们得出结论,脂质体是局部抗真菌药物递送的有效载体,突出了克罗康唑在这些制剂中的潜力 (Asadi 等人,2021 年).
相关化合物的药代动力学和生物活性Aizawa(2001 年)在作为抗真菌剂的作用的背景下讨论了克罗康唑。该研究探讨了克罗康唑及其代谢物的药代动力学和生物活性,提供了对其作用机制和潜在治疗应用的见解 (Aizawa,2001 年).
作用机制
Target of Action
Croconazole hydrochloride is primarily targeted towards the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme plays a crucial role in the metabolism of both xenobiotic and endogenous compounds .
Mode of Action
Croconazole hydrochloride acts as an inhibitor of the CYP2C9 enzyme . By inhibiting this enzyme, it disrupts the normal metabolic processes of the microorganisms, leading to their eventual death .
Biochemical Pathways
It is known that the inhibition of the cyp2c9 enzyme disrupts the normal metabolic processes of the microorganisms . This disruption can lead to a variety of downstream effects, including the death of the microorganism .
Pharmacokinetics
It is generally understood that the drug’s effectiveness is influenced by these properties . For example, the rate at which the drug is absorbed into the body, distributed to the site of action, metabolized, and eventually excreted can all impact its overall bioavailability .
Result of Action
Croconazole hydrochloride has a broad spectrum activity against many microorganisms such as Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum . By inhibiting the CYP2C9 enzyme, it disrupts the normal metabolic processes of these microorganisms, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Croconazole hydrochloride. Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and resistance of the microorganisms targeted by Croconazole hydrochloride . Understanding these factors can help in the effective use of the drug and in managing resistance .
安全和危害
属性
IUPAC Name |
1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJUIYYIILPRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77175-51-0 (Parent) | |
| Record name | Croconazole Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60227933 | |
| Record name | Croconazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77174-66-4 | |
| Record name | Croconazole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77174-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Croconazole Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Croconazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCONAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



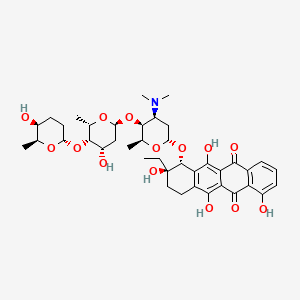
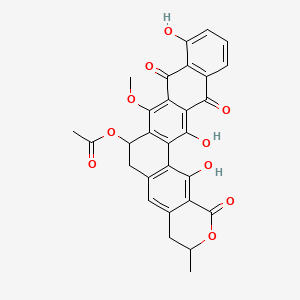
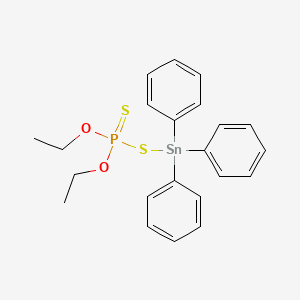

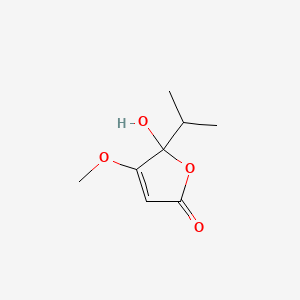
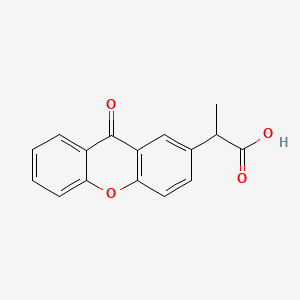
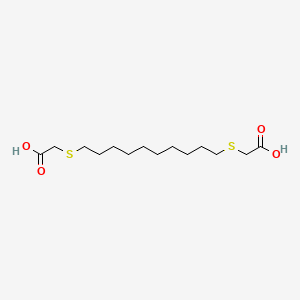

![(3R,4S,6R)-3-Ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1208924.png)
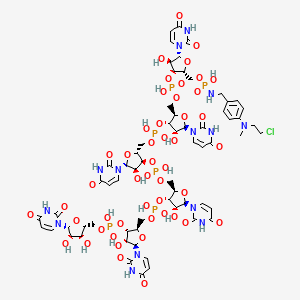
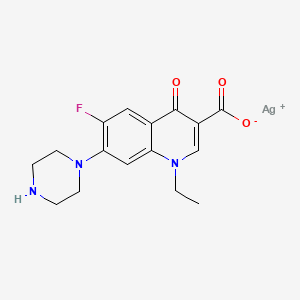
![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazinane-4-carboxylic acid](/img/structure/B1208927.png)
